![molecular formula C20H24N2O5S B2910080 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,3-dimethoxybenzamide CAS No. 921897-65-6](/img/structure/B2910080.png)
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,3-dimethoxybenzamide
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Description
The compound “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,3-dimethoxybenzamide” is a complex organic molecule. It contains a 3,4-dihydroisoquinoline moiety, which is a type of nitrogen-containing heterocycle . This moiety is attached to a sulfonyl group, which is a functional group consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom . The molecule also contains an ethyl group and a 2,3-dimethoxybenzamide moiety, which is a benzene ring substituted with a methoxy group at the 2 and 3 positions and an amide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 3,4-dihydroisoquinoline moiety. This could potentially be achieved through a Bischler-Napieralski reaction or a Pictet-Spengler reaction . The sulfonyl group could then be introduced through a sulfonation reaction . The final steps would involve the introduction of the ethyl group and the 2,3-dimethoxybenzamide moiety, although the specifics of these steps would depend on the exact synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 3,4-dihydroisoquinoline moiety would likely contribute to the rigidity of the molecule, while the sulfonyl group would introduce polarity . The ethyl group would add some flexibility to the molecule, and the 2,3-dimethoxybenzamide moiety would contribute to both the polarity and the complexity of the molecular structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The 3,4-dihydroisoquinoline moiety could potentially undergo further reactions to form other heterocyclic compounds . The sulfonyl group could potentially be reduced to a sulfide or oxidized to a sulfate . The ethyl group could undergo reactions such as halogenation or oxidation, and the 2,3-dimethoxybenzamide moiety could undergo reactions such as hydrolysis or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the sulfonyl group and the 2,3-dimethoxybenzamide moiety would likely make the compound polar and potentially soluble in polar solvents . The compound could potentially have a relatively high molecular weight due to the presence of multiple functional groups and a heterocyclic ring .Future Directions
Future research on this compound could involve further exploration of its synthesis, as well as investigation of its physical and chemical properties. If the compound does have biological activity, it could be interesting to explore its mechanism of action and potential uses in medicine or other fields .
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-9-5-8-17(19(18)27-2)20(23)21-11-13-28(24,25)22-12-10-15-6-3-4-7-16(15)14-22/h3-9H,10-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMVDDJUUPTXNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,3-dimethoxybenzamide |
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